6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide
Description
6-Methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by three methoxy substituents: one at the 6-position of the indole ring and two on the ethyl side chain attached to the carboxamide nitrogen. Indole-2-carboxamides are a pharmacologically significant class of compounds due to their structural versatility, which allows modulation of biological activity through substituent variation . The methoxy groups in this compound likely influence its physicochemical properties, such as solubility and metabolic stability, while also affecting receptor binding affinity.
Properties
IUPAC Name |
6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-24-14-9-8-13-10-17(22-16(13)11-14)20(23)21-12-19(26-3)15-6-4-5-7-18(15)25-2/h4-11,19,22H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKIRXAHWQEIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that indole derivatives exhibit promising anticancer properties. Specifically, compounds similar to 6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that modifications in the indole structure can enhance cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain indole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .
2. Neuroprotective Effects
The indole framework is also associated with neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : A research article highlighted the neuroprotective role of methoxy-substituted indoles in reducing neuronal apoptosis and promoting cell survival under stress conditions .
Drug Development Potential
1. Modulation of Serotonin Receptors
The structural similarity of this compound to known serotonin receptor ligands suggests its potential as a modulator of serotonin pathways. This could have implications for treating mood disorders, anxiety, and other psychiatric conditions.
Research Insight : Studies have indicated that compounds targeting serotonin receptors can effectively alleviate symptoms of depression and anxiety, paving the way for new antidepressant therapies .
Biotechnology Applications
1. Drug Delivery Systems
Due to its favorable chemical properties, there is potential for this compound to be utilized in drug delivery systems. The incorporation of indole derivatives into nanocarriers could enhance the bioavailability and targeted delivery of therapeutic agents.
Research Insight : Recent advancements in nanotechnology have shown that indole-based compounds can be integrated into liposomes or polymeric nanoparticles, improving drug solubility and stability .
Mechanism of Action
The mechanism of action of 6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related indole-2-carboxamide derivatives, highlighting key differences in substituents, synthesis, and biological activity:
Key Structural and Functional Differences:
Substituent Effects :
- Methoxy vs. Chloro : Methoxy groups (e.g., in the title compound and compound 8–12 ) enhance solubility and electron-donating effects compared to chloro substituents (e.g., Vb ), which may improve pharmacokinetics but reduce electrophilic reactivity .
- Side Chain Complexity : The piperazine-containing compound demonstrates that bulkier side chains (e.g., piperazine-methoxyphenyl) can confer receptor subtype selectivity (e.g., α1D/1A antagonism), whereas simpler methoxyethyl chains (title compound) may prioritize metabolic stability .
Synthetic Efficiency: Coupling reactions (e.g., indole-2-carboxylic acid + amine side chain) are widely used, with yields ranging from 39.4% (dimethylamino phenethyl derivative ) to near-quantitative yields for benzoylphenyl analogs .
Pharmacological Profiles: Piperazine-derived analogs exhibit apoptosis-inducing activity in benign prostatic hyperplasia (BPH) independent of α1-adrenoceptor blocking, suggesting off-target effects . Benzoylphenyl derivatives show lipid-lowering effects, likely via PPAR-γ modulation , while chloro-substituted analogs (e.g., Vb) are explored for multi-target applications .
Biological Activity
6-Methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and receptor modulation properties, supported by data tables and relevant case studies.
The compound's chemical structure includes an indole core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 303.36 g/mol. Its logP value suggests moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, a study evaluated similar indole derivatives against various bacterial strains, revealing minimum inhibitory concentration (MIC) values that indicate effective antibacterial activity.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 137.43 |
These results suggest that the compound could be explored further as a potential antimicrobial agent against resistant bacterial strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that related indole derivatives can induce apoptosis in cancer cell lines. For example, one study reported IC50 values for indole derivatives against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 0.46 |
| HCT116 (colon cancer) | 0.39 |
| A375 (melanoma) | 4.20 |
These findings indicate that the compound may possess significant cytotoxic effects, warranting further investigation into its mechanisms of action and potential therapeutic applications .
Receptor Modulation
The compound's interaction with cannabinoid receptors has been a focus of research due to the therapeutic implications of such interactions. Studies suggest that derivatives of indole-2-carboxamides can act as allosteric modulators of the CB1 receptor, which may lead to innovative approaches in drug development for conditions like pain and anxiety .
Case Studies
A notable case study involved the synthesis and evaluation of several analogs of the indole-2-carboxamide class, including this compound. These analogs were tested for their effects on cell proliferation and apoptosis induction in cancer cells, revealing promising results that highlight their potential as anticancer agents.
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Carboxylic acid activation | BOP, DMF, DIPEA | Use anhydrous solvents to prevent hydrolysis |
| Amide formation | 2-methoxy-2-(2-methoxyphenyl)ethylamine, 24–48h stirring | Excess amine (1.2–1.5 eq) improves conversion |
| Purification | Ethyl acetate/hexane gradient chromatography | Pre-purify intermediates to reduce byproducts |
Basic: Which spectroscopic techniques confirm its structural identity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies methoxy protons (δ 3.7–3.9 ppm), indole NH (δ ~10–12 ppm), and aromatic protons .
- ¹³C NMR : Confirms carbonyl carbons (δ ~165–170 ppm) and methoxy carbons (δ ~55 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₂₀H₂₃N₂O₄⁺) .
- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility and stabilize intermediates .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., racemization) .
- Catalyst Use : Additives like HOBt (hydroxybenzotriazole) reduce activation time and improve coupling efficiency .
- Workflow :
- Pre-activate the carboxylic acid before adding the amine.
- Monitor reaction progress via TLC (30% ethyl acetate in hexane).
- Use Combiflash chromatography for scalable purification .
Advanced: How to resolve contradictions in reported biological activities of similar indole-2-carboxamides?
Contradictions often arise from:
Q. Methodological Solutions :
- Standardized Assays : Use identical cell lines and protocols for comparative studies.
- SAR Analysis : Systematically modify substituents (e.g., methoxy position) and correlate with activity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to explain potency variations .
Advanced: How to design SAR studies for methoxy substituents?
Q. Key Strategies :
- Substituent Scanning : Synthesize analogs with methoxy groups at positions 5, 6, or 7 on the indole ring .
- Bioisosteric Replacement : Replace methoxy with ethoxy, hydroxy, or halogens to assess steric/electronic effects .
- Pharmacophore Mapping : Use X-ray crystallography (e.g., ) to identify critical hydrogen-bonding motifs .
Q. Example SAR Table :
Advanced: What methods validate target engagement in cellular assays?
- Photoaffinity Labeling : Incorporate photoactivatable groups (e.g., benzophenone) to crosslink the compound with its target .
- Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of target proteins after compound treatment .
- Knockdown/Rescue Experiments : Use siRNA to confirm target dependency of observed effects .
Advanced: How to address low aqueous solubility during in vivo studies?
- Prodrug Design : Introduce phosphate or ester groups at the methoxy or carboxamide positions .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
- Co-Solvent Systems : Use 10% DMSO/90% saline for intraperitoneal administration, ensuring <1% DMSO final concentration .
Advanced: How to analyze crystallographic data for structural insights?
- Single-Crystal X-ray Diffraction : Resolve dihedral angles between the indole and phenyl rings (e.g., 64.48° in ) to assess planarity .
- Electron Density Maps : Identify hydrogen bonds between the carboxamide and receptor residues (e.g., Asn123 in CB1) .
- Cambridge Structural Database (CSD) : Compare packing motifs (e.g., C–H⋯π interactions) with related indoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
